molecular formula C10H8O3 B145089 6-Hydroxychromene-3-carboxaldehyde CAS No. 134822-76-7

6-Hydroxychromene-3-carboxaldehyde

Cat. No.: B145089
CAS No.: 134822-76-7
M. Wt: 176.17 g/mol
InChI Key: JSPGOHYLKVWWKI-UHFFFAOYSA-N
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Description

6-Hydroxychromene-3-carboxaldehyde (CAS 134822-76-7) is a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular formula is C 10 H 8 O 3 and it has a molecular weight of 176.17 g/mol . The compound serves as a precursor for the synthesis of various biologically active molecules, particularly Schiff base ligands. These ligands are readily formed by reacting the aldehyde group with hydrazines or other amine nucleophiles, and they exhibit strong chelating ability toward metal ions . This reactivity is central to its main research value. For instance, this compound is used to create copper(II) complexes, such as the copper(II) complex of 6-hydroxychromone-3-carbaldehyde-(3'-hydroxy)benzoylhydrazone, which have been studied for their interaction with calf thymus DNA (ctDNA) . These complexes can bind to DNA through intercalation, a mechanism that has been confirmed via competitive binding assays with ethidium bromide, thermal denaturation experiments, and docking studies . This makes this compound and its derivatives highly relevant in the development of new therapeutic reagents and in biochemical studies aiming to understand small molecule-DNA interactions. The compound is a solid with a melting point of 164-166 °C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPGOHYLKVWWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406391
Record name 6-Hydroxychromene-3-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134822-76-7
Record name 6-Hydroxychromene-3-carboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID50406391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxychromene-3-carboxaldehyde
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Synthetic Methodologies for 6 Hydroxychromene 3 Carboxaldehyde and Its Derivatives

Traditional Synthetic Routes and Strategies

Traditional methods for the synthesis of the chromene core often rely on well-established named reactions, providing robust and versatile pathways to the target molecules. These strategies can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of chromene derivatives.

A notable example is the one-pot, three-component reaction for the synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes. This reaction typically involves the condensation of a resorcinol (B1680541) (which provides the 6-hydroxy functionality in the final product), an aromatic aldehyde, and malononitrile. sharif.edu The reaction proceeds through a domino Knoevenagel-Michael-cyclization sequence. sharif.edu The use of grinding conditions with a catalytic amount of sodium carbonate has been reported as a green and efficient method for this transformation. sharif.edu

EntryAldehydeCatalystConditionsYield (%)
1Benzaldehyde (B42025)Na2CO3Grinding, rt, 10 min95
24-ChlorobenzaldehydeNa2CO3Grinding, rt, 15 min92
34-NitrobenzaldehydeNa2CO3Grinding, rt, 5 min98
44-CyanobenzaldehydeNa2CO3Grinding, rt, 10 min90
Table based on data from a study on the synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes. sharif.edu

This methodology highlights the utility of MCRs in rapidly generating a library of substituted chromenes from simple starting materials. jcsp.org.pk The choice of a substituted resorcinol, such as 2,4-dihydroxybenzaldehyde (B120756), would be a direct precursor for the synthesis of 6-hydroxychromene-3-carboxaldehyde derivatives.

Condensation Reactions, including Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and has been extensively applied to the synthesis of chromenes. nih.govmasterorganicchemistry.comnih.gov This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, followed by dehydration. nih.gov

In the context of chromene synthesis, a salicylaldehyde (B1680747) derivative is typically reacted with a compound containing an activated methylene group. For instance, the reaction of salicylaldehydes with malonic esters in the presence of a catalyst like L-proline can yield coumarin-3-carboxylic esters. biomedres.us The reaction conditions are generally mild, and the use of organocatalysts can offer advantages in terms of sustainability. biomedres.us The reaction of salicylaldehyde with dimedone in the presence of KF/Al2O3 is thought to proceed through a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization to afford chromane (B1220400) derivatives. beilstein-journals.org

The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization via attack of the phenolic hydroxyl group and dehydration leads to the chromene ring system. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent, can lead to decarboxylation when a carboxylic acid is present in the active methylene component. nih.gov

Reactant 1Reactant 2CatalystSolventProduct Type
SalicylaldehydeDiethyl malonateL-prolineEthanolCoumarin-3-carboxylic ester
SalicylaldehydeMalononitrileNa2CO3Water2-Iminochromene
SalicylaldehydeDimedoneKF/Al2O3-Chromane derivative
Table summarizing various Knoevenagel-type condensations for chromene synthesis. biomedres.usbeilstein-journals.org

Cyclization Reactions, including Intramolecular Heterocyclization

Intramolecular cyclization reactions are a powerful tool for the construction of heterocyclic rings, including the chromene nucleus. A common strategy involves the synthesis of a suitable acyclic precursor that can undergo cyclization to form the desired chromene.

One such method is the electrophilic cyclization of substituted propargylic aryl ethers. msu.edu In this approach, an ether is formed between a phenol (B47542) and a propargyl alcohol derivative. Treatment with an electrophile, such as iodine, induces a 6-endo-dig cyclization to afford the 2H-chromene. This methodology has been shown to tolerate a variety of functional groups on the aromatic ring. msu.edu

Another approach involves the rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones to produce 2H-chromene-3-carboxylic acids. msu.edu These methods provide access to functionalized chromenes that can be further elaborated to the target carboxaldehyde.

Wittig Reaction Applications

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. masterorganicchemistry.com This reaction is particularly valuable for the stereoselective formation of carbon-carbon double bonds. masterorganicchemistry.com In the context of this compound derivatives, the Wittig reaction can be employed to introduce a styryl group at the 3-position of the chromene ring.

For example, 2-aryl-4-chloro-2H-chromene-3-carbaldehydes have been shown to react with aromatic ylides in a Wittig reaction to produce (Z/E)-2-aryl-4-chloro-3-styryl-2H-chromenes. nih.gov The reaction typically favors the formation of the (Z)-isomer. nih.gov The starting chromene-3-carbaldehydes can be synthesized from the corresponding flavanones via a Vilsmeyer-Haack reaction. nih.gov

AldehydeYlideBaseSolventMajor Isomer Yield (%)
4-Chloro-2-phenyl-2H-chromene-3-carbaldehydeBenzyltriphenylphosphonium chlorideNaHTHF65 (Z)
4-Chloro-2-(4-methoxyphenyl)-2H-chromene-3-carbaldehydeBenzyltriphenylphosphonium chlorideNaHTHF70 (Z)
Table based on data from a study on the Wittig reaction of chromene-3-carbaldehydes. nih.gov

This approach allows for the late-stage functionalization of the chromene-3-carboxaldehyde core, enabling the synthesis of a diverse range of derivatives.

Oxa-Michael Addition Protocols

The oxa-Michael addition, or intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system, is a key step in many chromene syntheses. rsc.org This reaction often occurs in a domino sequence, frequently following an initial intermolecular reaction.

A prominent example is the organocatalytic domino oxa-Michael/aldol (B89426) reaction between a salicylaldehyde and an α,β-unsaturated aldehyde, such as cinnamaldehyde. nih.govresearchgate.net This reaction, often catalyzed by an amine like pyrrolidine (B122466) or L-pipecolinic acid, proceeds through the initial formation of an enamine from the α,β-unsaturated aldehyde. The salicylaldehyde then undergoes an oxa-Michael addition to the enamine, followed by an intramolecular aldol condensation and subsequent dehydration to afford the 2-substituted-2H-chromene-3-carboxaldehyde. nih.govresearchgate.net

The use of substituted salicylaldehydes, such as 5-hydroxysalicylaldehyde, has been shown to produce the corresponding nitrochromene derivatives in moderate yields when reacted with β-nitrostyrene. nih.gov This suggests that 2,4-dihydroxybenzaldehyde would be a suitable starting material for the synthesis of this compound via this method.

Salicylaldehyde Derivativeα,β-Unsaturated CompoundCatalystYield (%)
3,5-DichlorosalicylaldehydeCinnamaldehyde1,1,3,3-Tetramethylguanidine78
5-Chlorosalicylaldehydeβ-NitrostyreneL-Pipecolinic acid79
5-Bromosalicylaldehydeβ-NitrostyreneL-Pipecolinic acid80
5-Hydroxysalicylaldehydeβ-NitrostyreneL-Pipecolinic acid60
Table based on data from a study on the organocatalytic domino oxa-Michael/aldol reaction. nih.gov

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings with high stereocontrol. This strategy has been applied to the synthesis of complex chromene derivatives.

A three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds has been developed to form functionalized 6H-benzo[c]chromenes. rsc.org The key step in this sequence is a highly regioselective intermolecular Diels-Alder cycloaddition between a 3-vinyl-2H-chromene (the diene) and a dienophile like methyl propiolate. rsc.org This is followed by an oxidative aromatization to yield the final product.

Furthermore, chromone-3-carboxaldehydes themselves can act as dienophiles in Diels-Alder reactions. researchgate.net For instance, their reaction with indole-o-quinodimethane has been shown to produce tetrahydrochromeno[2,3-b]carbazoles after in situ deformylation. researchgate.net This reactivity highlights the potential for using this compound in cycloaddition reactions to build more complex heterocyclic systems.

Petasis Reaction in Chromene Synthesis

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, offers a versatile method for synthesizing substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for creating α-amino acids and their derivatives. organic-chemistry.org The reaction proceeds through the formation of an iminium ion, which then reacts with the organoboronic acid. organic-chemistry.org

While direct synthesis of this compound using the Petasis reaction is not prominently documented, the reaction is widely applied to synthesize various complex amine derivatives, which could be potential precursors or analogues. wikipedia.orgnih.gov The reaction's tolerance for a wide range of functional groups and its ability to be performed under mild conditions make it a powerful tool in combinatorial chemistry and drug discovery. wikipedia.org For instance, the Petasis reaction has been successfully employed in the synthesis of allylamines, amino acids, and various peptidomimetic heterocycles. wikipedia.orgnih.gov

Key features of the Petasis reaction include:

Multicomponent nature: Allows for the rapid assembly of complex molecules from simple starting materials. organic-chemistry.org

Mild reaction conditions: Often proceeds at room temperature and does not require anhydrous or inert atmospheres. wikipedia.org

High diastereoselectivity: Can provide products with high stereochemical control. wikipedia.org

Metal-Catalyzed Reactions (e.g., Iron-Catalyzed Intramolecular Alkyne-Aldehyde Metathesis)

Metal-catalyzed reactions play a crucial role in the synthesis of chromene derivatives. A notable example is the iron-catalyzed intramolecular alkyne-aldehyde metathesis. This method provides an atom-economical and environmentally friendly route to functionalized 2H-chromenes. nih.govresearchgate.net The reaction involves the cyclization of alkynyl ethers of salicylaldehyde derivatives in the presence of an iron catalyst, such as iron(III) chloride (FeCl3). nih.govresearchgate.net

This protocol is compatible with a variety of functional groups, including methoxy (B1213986), fluoro, chloro, bromo, and phenyl groups, leading to good to excellent yields of the desired chromene products. nih.govresearchgate.net The reaction typically proceeds under mild conditions, for example, by refluxing in acetonitrile (B52724) with a catalytic amount of FeCl3. researchgate.net This iron-catalyzed approach is a favorable alternative to methods using more expensive or toxic metals like ruthenium or gold. researchgate.net

Green Chemistry Approaches in the Synthesis of Chromene Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of chromene derivatives to minimize environmental impact. nih.govresearchgate.net These approaches focus on the use of safer solvents, renewable materials, and energy-efficient reaction conditions.

Microwave Irradiation-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of chromene derivatives. nih.govajgreenchem.com This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govias.ac.in

Several studies have reported the successful synthesis of various chromene derivatives, such as 2-amino-4H-chromenes, under microwave irradiation. ajgreenchem.comnih.govias.ac.in These reactions are often carried out in a one-pot, multicomponent fashion, further enhancing their efficiency. ajgreenchem.comias.ac.in For instance, the condensation of aromatic aldehydes, malononitrile, and a phenol or naphthol derivative can be efficiently catalyzed by various catalysts under microwave conditions. ajgreenchem.comias.ac.in

Comparison of Microwave-Assisted vs. Conventional Synthesis of Chromene Derivatives

ReactionMethodConditionsReaction TimeYieldReference
Synthesis of 2H-chromen-2-one derivativesMicrowave-assistedAcOH, DMF, 120 °C8–10 minNot specified nih.gov
ConventionalAcOH, DMF, reflux4–7 h
Synthesis of spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitrilesMicrowave-assistedAcOH, DMF, 120 °C8–10 minNot specified nih.gov
ConventionalAcOH, DMF, reflux4–6 h

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that has been effectively used to promote the synthesis of chromene derivatives. researchgate.netnih.gov Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net

The synthesis of 2-amino-4H-chromenes has been successfully achieved using ultrasound assistance, often in aqueous media, which is an environmentally benign solvent. researchgate.netnih.gov These reactions are typically multicomponent condensations and can be catalyzed by various catalysts, including simple bases like sodium carbonate or magnetic nanoparticles. nih.govnih.gov The use of ultrasound often results in shorter reaction times and higher yields compared to conventional stirring methods. researchgate.net

Ultrasound-Assisted Synthesis of 2-amino-4-Phenyl-4H-chromene Derivatives

MethodConditionsYieldReference
Ultrasonic irradiationMorpholine catalyst, aqueous conditionOutstanding researchgate.net
Conventional methodNot specifiedLower

Utilization of Environmentally Friendly Solvents

The choice of solvent is a critical aspect of green chemistry. For the synthesis of chromene derivatives, researchers have explored the use of environmentally friendly solvents such as water, ethanol, and ionic liquids. thieme-connect.comnih.govtandfonline.com

Water is a particularly attractive green solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.netnih.gov Several synthetic procedures for chromenes have been developed in aqueous media, often with the aid of catalysts that are effective in water. nih.gov Ethanol is another green solvent that is often used, sometimes in combination with water, for the synthesis of chromene derivatives. nih.govthieme-connect.com Natural deep eutectic solvents (NADES) are also emerging as green catalysts and media for these syntheses. tandfonline.comtandfonline.com

Catalyst-Based Green Approaches (e.g., Ionic Liquids, Nanoparticles, Biocatalysts)

The development of green catalysts is a cornerstone of sustainable chemistry. In the context of chromene synthesis, several types of green catalysts have been investigated.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. thieme-connect.combenthamdirect.com They have been successfully used as both the solvent and catalyst for the synthesis of 2H-chromenes and other derivatives. thieme-connect.comthieme-connect.detandfonline.com The use of ILs can lead to high yields and straightforward product isolation. thieme-connect.com

Nanoparticles: Nanoparticles have gained significant attention as highly efficient and recyclable catalysts for organic synthesis. nih.govsharif.edutandfonline.com Magnetic nanoparticles, such as those based on iron oxide (Fe3O4), are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet. nih.govsharif.edu Various nanoparticle-based catalysts, including those functionalized with chitosan (B1678972) or supported on materials like nano-kaoline, have been employed for the synthesis of chromene derivatives. nih.govsharif.edu

Nanoparticle-Catalyzed Synthesis of Chromene Derivatives

CatalystReactionKey AdvantagesReference
Fe3O4-chitosan nanoparticlesSynthesis of 2-amino-4H-chromenesMagnetic, reusable, ecofriendly nih.gov
Nano-kaoline/BF3/Fe3O4Synthesis of 4H-chromenesSuper paramagnetic, recyclable, solvent-free sharif.edu
Ag2Cr2O7 nanoparticlesSynthesis of chromene derivativesEfficient, mild conditions, recyclable tandfonline.comtandfonline.com

Biocatalysts: Biocatalysts, such as enzymes, offer a highly selective and environmentally friendly approach to chemical synthesis. While the direct use of biocatalysts for the synthesis of this compound is not extensively reported, the broader field of biocatalysis in organic synthesis is rapidly expanding. The use of natural catalysts, such as Rochelle salt and L-proline, has been explored for the green synthesis of chromene derivatives. researchgate.netjmchemsci.com Additionally, natural pigments like chlorophyll (B73375) have been used as photocatalysts in sustainable chromene synthesis. nih.gov

Mechanochemistry-Mediated Synthesis

The pursuit of greener and more efficient synthetic methods has led to the exploration of mechanochemistry, a solvent-free approach that utilizes mechanical force to induce chemical reactions. While specific literature on the mechanochemical synthesis of this compound is emerging, the principles can be extrapolated from the successful synthesis of related chromone (B188151) and heterocyclic derivatives under ball-milling conditions. organic-chemistry.orgmdpi.com

This solid-state method typically involves the grinding of reactants in a high-energy ball mill, often in the presence of a solid-state catalyst. For the synthesis of a substituted chromene aldehyde, a plausible mechanochemical approach would involve the reaction of a substituted phenol with an appropriate three-carbon aldehyde synthon in the presence of a solid acid or base catalyst. The high-energy collisions and intimate mixing within the milling jar can overcome activation barriers and drive the reaction to completion without the need for bulk solvents, leading to reduced waste and simplified purification procedures. rsc.org This technique offers advantages such as shorter reaction times, high yields, and applicability to gram-scale synthesis. rsc.org Control experiments in related syntheses have demonstrated that the mechanical action, and sometimes the material of the milling apparatus itself, can play a crucial role in the reaction pathway. organic-chemistry.org

Derivatization Strategies for this compound

The aldehyde functional group at the 3-position and the hydroxyl group at the 6-position of the chromene ring offer reactive sites for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation reaction of a primary amine with an aldehyde. nih.govbeilstein-journals.org The reaction of this compound with various primary amines under appropriate conditions, such as refluxing in a suitable solvent like ethanol, yields the corresponding Schiff base derivatives. rsc.org This reaction is often catalyzed by a small amount of acid.

The general synthetic scheme involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine linkage. The resulting Schiff bases are versatile ligands capable of coordinating with metal ions. nih.gov

Starting AmineResulting Schiff Base General Structure
R-NH₂6-hydroxy-3-((R-imino)methyl)chromen-2-one

Table 1: General structure of Schiff bases derived from this compound.

Formation of Metal Complexes (e.g., Copper(II) Complexes)

The Schiff bases derived from this compound are excellent ligands for the formation of metal complexes due to the presence of nitrogen and oxygen donor atoms. nih.gov Copper(II) complexes, in particular, have been a subject of significant research interest. ijrpc.com

The synthesis of these complexes typically involves the reaction of the Schiff base ligand with a copper(II) salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), in a suitable solvent. ijrpc.com The ligand coordinates with the copper(II) ion, often through the imine nitrogen and the deprotonated hydroxyl group, forming a stable chelate structure. The geometry of the resulting complex, which can range from square-planar to octahedral, is influenced by the nature of the Schiff base ligand and the reaction conditions. ijrpc.com Spectroscopic techniques such as IR, UV-Vis, and ESR are instrumental in characterizing the structure and coordination environment of these metal complexes. ijrpc.com

Ligand (Schiff Base)Metal SaltResulting Complex General Structure
LCuCl₂·2H₂O[Cu(L)₂] or [Cu(L)Cl(H₂O)]

Table 2: General formation of Copper(II) complexes with Schiff base ligands derived from this compound.

Development of Hybrid Molecules (e.g., Chromene-Thiazole Hybrids)

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in medicinal chemistry. The synthesis of hybrid molecules incorporating the this compound moiety with other heterocyclic systems, such as thiazole (B1198619), can lead to novel compounds with potentially enhanced biological activities.

While the direct synthesis of chromene-thiazole hybrids from this compound is an area of active research, analogous syntheses of chromene-triazole hybrids provide a strategic blueprint. nih.gov A common approach involves converting the aldehyde group into a reactive intermediate that can then participate in a cyclization reaction to form the desired heterocyclic ring. For instance, the aldehyde could be converted to an α-haloketone, which can then react with a thiourea (B124793) or thioamide derivative in a Hantzsch-type thiazole synthesis to yield the target chromene-thiazole hybrid. This multi-step process allows for the controlled construction of the complex molecular architecture.

Chromene IntermediateThiazole PrecursorHybrid Molecule General Structure
3-(2-bromoacetyl)-6-hydroxychromen-2-oneR-C(=S)NH₂2-(R)-4-(6-hydroxychromen-3-yl)thiazole

Table 3: Plausible synthetic route to Chromene-Thiazole hybrids.

Spectroscopic and Advanced Analytical Characterization of 6 Hydroxychromene 3 Carboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Hydroxychromene-3-carboxaldehyde, both ¹H and ¹³C NMR spectroscopy are indispensable for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton, with electronegative atoms and aromatic rings causing a downfield shift (to higher ppm values).

The most downfield signal is expected to be the aldehydic proton (-CHO), typically appearing in the range of δ 9.5–10.5 ppm. This significant deshielding is due to the strong electron-withdrawing effect of the carbonyl group. The proton on the C2 carbon of the chromene ring is also expected to be significantly deshielded, likely appearing as a singlet around δ 8.0-8.5 ppm.

The protons on the aromatic ring will give rise to a set of signals in the aromatic region (δ 6.5–8.0 ppm). The specific splitting patterns (e.g., doublets, triplets, or multiplets) and coupling constants (J values) will depend on the substitution pattern and the electronic effects of the hydroxyl and chromene ring systems. The phenolic hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The methylene (B1212753) protons at the C4 position of the 4H-chromene ring would be expected to produce a singlet in the region of δ 4.5-5.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analysis of related chromone-3-carboxaldehyde (B97568) derivatives)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde-H9.5 - 10.5s
C2-H8.0 - 8.5s
Aromatic-H6.8 - 7.8m
C4-H₂4.8 - 5.2s
OH-H5.0 - 9.0br s

s = singlet, br s = broad singlet, m = multiplet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon atoms and their chemical environments. The aldehydic carbonyl carbon is the most deshielded, with a characteristic chemical shift in the range of δ 185–195 ppm. The carbons of the aromatic ring and the double bond in the pyran ring will resonate in the δ 110–160 ppm region. The carbon bearing the hydroxyl group (C6) is expected to be found in the more downfield portion of this range due to the deshielding effect of the oxygen atom. The quaternary carbons, such as the one at the junction of the two rings, will also fall within this region. The methylene carbon at C4 is anticipated to have a chemical shift in the range of δ 60-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analysis of related chromone-3-carboxaldehyde derivatives)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)185 - 195
Aromatic & C=C110 - 160
C460 - 70

Chemical shifts are referenced to tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the FT-IR spectrum is expected to show several key absorption bands. A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and exact position of this band can be influenced by hydrogen bonding.

A strong, sharp absorption band around 1670–1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde functional group. The conjugation of the aldehyde with the chromene ring system may slightly lower this frequency compared to a simple aliphatic aldehyde.

The C=C stretching vibrations of the aromatic ring and the pyran ring are expected to appear in the 1450–1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage in the chromene ring and the phenolic hydroxyl group will likely produce strong bands in the 1000–1300 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Phenolic -OHO-H Stretch3200 - 3600 (broad)
Aldehyde C=OC=O Stretch1670 - 1700 (strong, sharp)
Aromatic & Alkene C=CC=C Stretch1450 - 1600
Ether & Phenol (B47542) C-OC-O Stretch1000 - 1300

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₀H₈O₃), the expected exact mass of the molecular ion [M]⁺ would be approximately 176.0473 g/mol . HRMS can confirm this elemental composition with a high degree of confidence, distinguishing it from other isomers or compounds with the same nominal mass.

Time-of-Flight Mass Spectrometry (ToF MS) is a type of mass spectrometry where the m/z of an ion is determined by measuring the time it takes to travel a known distance in a field-free region. ToF analyzers are known for their high mass accuracy and resolution, making them well-suited for HRMS applications. In a ToF MS experiment with this compound, the molecular ion peak would be observed at an m/z corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the formyl group (-CHO, 29 Da) and potentially the cleavage of the pyran ring, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For chromone (B188151) derivatives, the absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions within the aromatic rings and the carbonyl group. These transitions are sensitive to the substitution pattern on the chromone scaffold and the solvent used for analysis.

While specific UV-Vis spectral data for this compound is not extensively detailed in the available literature, studies on its derivatives provide significant insights. For instance, the UV-Vis spectrum of a hydrazone derivative, 6-hydroxychromone-3-carbaldehyde-(4'-hydroxy)benzoyl hydrazone, has been reported. In a study involving its complexation with lanthanide ions, the free ligand exhibited characteristic absorption bands. Upon complexation with ions such as Eu(III), shifts in these absorption bands are typically observed, indicating the involvement of the chromophore in the metal coordination. nih.gov

The electronic absorption spectra of these compounds are crucial for understanding their potential as chromogenic reagents and for studying their interactions with other molecules, as changes in the absorption maxima or molar absorptivity can signify binding events.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. nih.govnih.gov Such paramagnetic species include free radicals and transition metal ions with incomplete electron shells. nih.gov The technique is highly specific as it only detects paramagnetic species, and it can provide detailed information about the structure and environment of the radical center or metal ion. nih.gov

In the context of this compound and its derivatives, EPR spectroscopy would be particularly relevant under specific circumstances. For example, if the compound were to be involved in redox reactions that generate a radical intermediate, EPR could be used to detect and characterize this transient species. Furthermore, if this compound or its derivatives are used to form complexes with paramagnetic metal ions, EPR spectroscopy would be an invaluable tool for probing the coordination environment of the metal and the nature of the metal-ligand bonding. nih.gov

Currently, there is a lack of specific research in the public domain applying EPR spectroscopy directly to this compound. However, the principles of the technique suggest its potential utility in future studies, particularly in the fields of free radical chemistry and bioinorganic chemistry involving this class of compounds. nih.govnih.govsigmaaldrich.comscience-softcon.de

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.

In the crystal structures of these derivatives, molecules are often observed to form stacks through π–π interactions between the aromatic rings of adjacent molecules. nih.govnih.gov For instance, in 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, molecules are stacked along the b-axis direction with a centroid-centroid distance of 3.926 Å between the pyran rings. nih.gov In the case of the 6-iodo derivative, halogen bonding is observed between the iodine atom and the formyl oxygen atom of a neighboring molecule, with an I···O distance of 3.245 Å. nih.gov Conversely, such a halogen bond is not observed in the 6-chloro or 6-fluoro analogues. nih.govnih.gov

The crystallographic data for these derivatives provide a solid framework for predicting the structural properties of this compound. The planarity of the chromone core is expected to be maintained, and the hydroxyl group at the 6-position would likely participate in intermolecular hydrogen bonding, influencing the crystal packing.

Interactive Table: Crystal Data for 6-Substituted-4-oxo-4H-chromene-3-carbaldehyde Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
6-Chloro-4-oxo-4H-chromene-3-carbaldehydeC₁₀H₅ClO₃TriclinicP-16.58386.957910.26571.2285.6469.29 nih.gov
6-Iodo-4-oxo-4H-chromene-3-carbaldehydeC₁₀H₅IO₃TriclinicP-16.57416.79810.43779.0386.4576.00 nih.gov
6-Fluoro-4-oxo-4H-chromene-3-carbaldehydeC₁₀H₅FO₃MonoclinicP2₁/n7.85305.602017.9879095.0990 researchgate.net
6-Methyl-4-oxo-4H-chromene-3-carbaldehydeC₁₁H₈O₃TriclinicP-16.69457.107910.303271.59384.96269.843 nih.gov

Advanced Spectroscopic Techniques for Molecular Interaction Studies (e.g., Fluorescence Spectroscopy for DNA/Protein Binding)

Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of molecules with biomacromolecules such as DNA and proteins. Changes in the fluorescence properties of a compound, such as emission wavelength, intensity, and lifetime, upon addition of a biomolecule can provide evidence of binding and offer insights into the binding mechanism.

The study of the interaction between derivatives of this compound and DNA has been reported. For example, a study on the europium(III) complex of 6-hydroxychromone-3-carbaldehyde-(4'-hydroxy)benzoyl hydrazone investigated its binding to calf-thymus DNA. nih.gov The study employed fluorescence titration, where the fluorescence intensity of the complex was monitored upon incremental additions of DNA. The results indicated that the Eu(III) complex binds to DNA, with an intrinsic binding constant calculated to be 2.48 x 10⁵ M⁻¹. nih.gov Further evidence from ethidium (B1194527) bromide displacement experiments suggested that the complex likely binds to DNA through an intercalation mechanism. nih.gov

These findings highlight the potential of this compound derivatives as fluorescent probes for nucleic acids. The inherent fluorescence of the chromone scaffold can be modulated by substitution and complexation, making it a versatile platform for designing molecules that can report on their binding environment. While direct studies on the parent compound are limited, the research on its derivatives demonstrates the utility of advanced spectroscopic techniques in elucidating their biologically relevant molecular interactions.

Computational and Theoretical Chemistry Studies on 6 Hydroxychromene 3 Carboxaldehyde

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or nucleic acid.

Studies on various chromene derivatives have demonstrated their potential as ligands for several biological targets. For instance, four chromene derivatives were docked into the active site of HIV-1 integrase, an enzyme crucial for HIV replication. dergipark.org.tr The docking scores, which estimate the binding affinity, were found to be comparable to the known inhibitor Raltegravir, suggesting that the chromene scaffold is a promising starting point for new HIV-1 integrase inhibitors. dergipark.org.tr

In another study, chromene derivatives were investigated as binders for Telomeric Repeat-Containing RNA (TERRA), a G-quadruplex structure involved in telomere maintenance, which is a key aspect of cancer cell biology. mdpi.com Molecular dynamics simulations revealed specific interactions, such as hydrogen bonds and π-π stacking, between the chromene ligands and the RNA G-quadruplex. mdpi.com For example, one derivative engaged in two hydrogen bonds with nucleobases DT11 and DG10 and four π-π interactions with DG8 and DA13 within the telomeric complex. mdpi.com These detailed interaction models are crucial for the rational design of more potent and selective binders. dergipark.org.tr

Table 1: Molecular Docking of Chromene Derivatives with Biological Targets

Ligand (Chromene Derivative) Target Docking Score (kcal/mol) Key Interactions Noted
Chromene Derivative L01 HIV-1 Integrase -7.3 Interaction with catalytic core residues and Mg ions dergipark.org.tr
Chromene Derivative L02 HIV-1 Integrase -7.5 Interaction with catalytic core residues and Mg ions dergipark.org.tr
Chromene Derivative L03 HIV-1 Integrase -6.9 Interaction with catalytic core residues and Mg ions dergipark.org.tr
Chromene Derivative L04 HIV-1 Integrase -7.2 Interaction with catalytic core residues and Mg ions dergipark.org.tr
Chromene Hit 15 TERRA G-Quadruplex Not specified 2 H-bonds, 4 π-π interactions mdpi.com
Chromene Hit 17 TERRA G-Quadruplex Not specified 2 H-bonds, 3 π-π interactions mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a set of compounds with known activities, QSAR can identify the key structural, physical, or chemical features (descriptors) that govern the activity, allowing for the prediction of the activity of new, untested compounds.

While a specific QSAR model for 6-Hydroxychromene-3-carboxaldehyde has not been reported, the methodology has been applied to related heterocyclic systems. For example, novel thiazolyl-azole compounds, synthesized using 4-oxo-4H-chromene-3-carboxaldehyde as a starting material, were developed as potential anti-inflammatory agents. nih.gov QSAR studies on such series help identify which substituents and positions on the molecular scaffold are critical for enhancing biological efficacy. nih.gov The development of a robust QSAR model for this compound and its analogues could accelerate the discovery of new derivatives with optimized activity by prioritizing the synthesis of the most promising candidates.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can predict various properties, including optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).

DFT studies have been instrumental in characterizing chromene derivatives. In one study, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize the structures of chromene-based Schiff base ligands and their metal complexes. researchgate.net Such calculations help to correlate structural parameters with experimental data. researchgate.net Another study on 4-oxo-4H-chromene-3-carboxaldehyde derivatives used DFT methods (B3LYP and M06-2X) to examine the tautomeric equilibrium between selenol and selenone forms, finding that the selenone-keto tautomer was favored. researchgate.net

Furthermore, DFT is used to predict sites of reactivity. By calculating the HOMO and LUMO energies, researchers can identify the regions of a molecule most likely to act as an electron donor (nucleophile) or electron acceptor (electrophile). For example, a study on two chromene derivatives used HOMO-LUMO calculations to corroborate NMR results and identify the most stable stereoisomers. tandfonline.com

Table 2: Application of DFT in the Study of Chromene Derivatives

Compound Type DFT Method Purpose of Study Key Finding
Selenosemicarbazide of 4-oxo-4H-chromene-3-carboxaldehyde B3LYP, M06-2X / 6-31+G(d,p) Conformational analysis and tautomerism The selenone-keto tautomeric form is favored; the phenyl ring is twisted by 44.5° researchgate.net
Two synthesized chromene derivatives Not specified Corroborate NMR and determine stable stereoisomers Identified the most stable stereoisomers tandfonline.com
6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one Not specified Predict reactivity sites Calculation of HOMO/LUMO energies can predict sites for nucleophilic/electrophilic attack

Computational Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the elucidation of reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies.

A notable example is the computational study of the intramolecular aza-Diels-Alder reaction of an alkene-tethered chromene-3-carboxaldehyde with various aromatic amines to form 5H-chromeno[2,3-c]acridine derivatives. researchgate.net Using the MPWB1K/6-311G** level of theory, researchers found that the Lewis acid-catalyzed reaction proceeds through a two-step mechanism involving a stable zwitterionic intermediate. researchgate.netuniv-tlemcen.dz The calculations also revealed that while N-aryl substituents had little effect on the activation energy, a second C-aryl substituent played a significant role in the reaction rate. researchgate.net In another instance, the reaction of 2H-chromene-3-carboxaldehyde with an N-heterocyclic carbene (NHC) and a base unexpectedly yielded a coumarin (B35378) derivative, a result that invites computational modeling to uncover the underlying reaction pathway. vdoc.pub

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can be considered a drug candidate, its pharmacokinetic profile must be evaluated. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital for early-stage drug discovery, as they can filter out compounds likely to fail later in development.

Web-based tools like SwissADME are commonly used to predict these properties for novel compounds. Studies on related heterocyclic molecules have employed these tools to evaluate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net For a series of pyrrole-3-one derivatives, SwissADME predictions indicated high oral bioavailability and that the compounds were neither carcinogenic nor mutagenic. researchgate.net Applying such predictive models to this compound would provide crucial preliminary data on its drug-likeness and guide further derivatization to improve its ADME profile.

Table 3: Common ADME Properties Predicted by In Silico Tools

Property Class Specific Parameters Predicted
Pharmacokinetics Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeant, P-gp substrate
Drug-likeness Lipinski's rule of five, Ghose filter, Veber rule, Egan rule
Medicinal Chemistry PAINS (Pan Assay Interference Compounds), Lead-likeness, Synthetic accessibility

Theoretical DNA Interaction Studies

The interaction of small molecules with DNA is a key mechanism of action for many anticancer and antimicrobial drugs. Theoretical studies can model these interactions to predict binding modes (e.g., intercalation, groove binding) and affinities.

Several computational and spectroscopic studies have explored the interaction of chromene derivatives with DNA. One study on a dihydropyrano[c]chromene derivative combined various spectroscopic techniques with viscosity measurements to investigate its binding to calf thymus DNA (ctDNA). brieflands.com The results suggested a non-intercalative, groove-binding mode of interaction. brieflands.com In contrast, molecular dynamics simulations of other chromene derivatives suggested they may act as DNA intercalators. tandfonline.com More recently, research has focused on interactions with non-canonical DNA structures, with studies showing chromene derivatives can selectively bind to and stabilize G-quadruplex structures in telomeric RNA, a promising strategy in cancer therapy. mdpi.com These theoretical studies are essential for understanding the mechanism of action at the molecular level and for designing molecules that can target specific DNA or RNA structures. brieflands.comresearchgate.net

Conformational Analysis of Molecular Structures

The three-dimensional shape (conformation) of a molecule is critical to its function, particularly its ability to bind to a biological target. Conformational analysis involves identifying the stable low-energy conformations of a molecule.

Table 4: Geometric Parameters from Conformational Analysis of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Parameter Description Value
Planarity Root mean square deviation of non-hydrogen atoms from the least-squares plane < 0.035 Å
Formyl O Deviation Displacement of the formyl oxygen atom from the plane ~ 0.101 Å
Bond Angle C-C-O angle at the benzopyran junction ~ 117.1°
Bond Angle C-C-C angle at the aromatic ring fusion ~ 123.0°

Future Perspectives and Research Directions for 6 Hydroxychromene 3 Carboxaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chromene derivatives, including 6-hydroxychromene-3-carboxaldehyde, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. nih.govresearchgate.net The future of chromene synthesis lies in the development of novel and sustainable methodologies that are not only environmentally friendly but also offer improved efficiency and cost-effectiveness. nih.govresearchgate.net

A significant push is being made towards "green chemistry" approaches. researchgate.netijpsjournal.com These innovative methods prioritize the use of non-toxic catalysts, environmentally benign solvents, and sustainable raw materials. nih.govresearchgate.net Techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry are being explored to reduce reaction times, improve yields, and simplify purification processes. nih.govresearchgate.net For instance, microwave-assisted synthesis has shown promise in accelerating the formation of chromene derivatives, sometimes achieving excellent yields in a fraction of the time required by conventional heating methods. researchgate.net

Sustainable Synthetic Method Key Advantages Relevant Research Focus
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiency. researchgate.netOptimization of reaction conditions for specific chromene derivatives. researchgate.netmdpi.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved mass transfer, often milder conditions. nih.govresearchgate.netExploration of sonochemical parameters for efficient chromene formation. researchgate.net
Green CatalystsUse of non-toxic, reusable catalysts (e.g., nanoparticles, biocatalysts). researchgate.netijpsjournal.comDesign and application of novel nanocatalysts and biocatalysts. researchgate.netrsc.org
Environmentally Benign SolventsReplacement of hazardous organic solvents with water or ionic liquids. nih.govresearchgate.netInvestigating the scope and limitations of aqueous and ionic liquid-based syntheses. researchgate.netresearchgate.net

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While the broad pharmacological potential of chromene derivatives is well-established, the specific biological targets and mechanisms of action for many compounds, including this compound, remain to be fully elucidated. nih.govbenthamdirect.com Future research will undoubtedly focus on identifying novel protein interactions and signaling pathways modulated by this compound and its derivatives.

This exploration will likely involve a combination of high-throughput screening, proteomics, and molecular biology techniques to pinpoint specific cellular components that interact with this compound. Understanding these interactions at a molecular level is crucial for rational drug design and the development of more potent and selective therapeutic agents. For example, some chromene derivatives have shown the ability to induce apoptosis in cancer cells by altering cell morphology and causing DNA fragmentation. nih.gov Further investigation into these apoptotic pathways could reveal novel targets for anticancer therapies. nih.gov The identification of chromene derivatives as potential inhibitors of enzymes like EGFR, hCAII, and MMP-2 further underscores the importance of exploring their diverse biological activities. nih.gov

Integration of Advanced Computational Modeling in Drug Discovery and Design

The integration of advanced computational modeling is set to revolutionize the discovery and design of drugs based on the this compound scaffold. github.io Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can significantly accelerate the drug discovery process. github.iomdpi.com

These in silico tools allow researchers to:

Predict the biological activity of novel chromene derivatives before they are synthesized, saving time and resources.

Identify potential binding sites on target proteins, providing insights into the mechanism of action. mdpi.com

Optimize the structure of this compound to enhance its therapeutic properties and minimize potential side effects.

By creating predictive models, scientists can prioritize the synthesis of the most promising compounds, leading to a more efficient and targeted approach to drug development. github.io Molecular modeling labs are actively developing and applying these computational methods to various therapeutic areas, including cancer and viral diseases. github.io The use of software like Avogadro for molecular modeling and energy minimization is a key component of this research. mdpi.com

Advancements in Green Chemistry Applications for Chromene Research

The principles of green chemistry are becoming increasingly integral to all aspects of chemical research, and the study of chromenes is no exception. nih.govresearchgate.net Future advancements will focus on developing and implementing greener synthetic protocols that minimize environmental impact. ijpsjournal.comwordpress.com This includes the use of renewable resources, atom-economical reactions, and the reduction of hazardous waste. nih.govresearchgate.netrsc.org

Q & A

Q. Table 1: Substituent Effects on Synthesis Efficiency

SubstituentYield (%)Melting Point (°C)Key Spectral Data (IR, NMR)
6-Bromo76.9220–222IR: 1685 cm⁻¹ (C=O)
6-Methoxy46198–200¹H NMR: δ 10.4 (CHO)
6-Methyl94210–212¹³C NMR: δ 190.2 (CHO)

Which analytical techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

  • Basic Techniques :
    • IR Spectroscopy : Identifies carbonyl (C=O, ~1685 cm⁻¹) and aldehyde (CHO, ~2720 cm⁻¹) groups .
    • NMR Spectroscopy : ¹H NMR confirms aldehyde protons (δ 10.4–10.6 ppm), while ¹³C NMR resolves carbonyl (δ 190 ppm) and aromatic carbons .
  • Advanced Techniques :
    • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in 6-methyl derivatives) .

How should researchers address contradictory spectral data during structural validation?

Methodological Answer :
Contradictions (e.g., unexpected NMR shifts) require cross-validation:

Compare experimental IR/NMR with computational predictions (DFT calculations).

Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Replicate synthesis to rule out experimental error .

Advanced Research Questions

How can regioselectivity be controlled during the synthesis of substituted this compound derivatives?

Methodological Answer :
Regioselectivity is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) direct formylation to the 3-position via resonance stabilization.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution at specific sites.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor carbocation stabilization at the desired position .

What mechanistic insights can be derived from the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer :
The aldehyde group undergoes nucleophilic addition (e.g., with amines or hydrazines) to form Schiff bases or hydrazones. Kinetic studies (UV-Vis monitoring) reveal:

  • Rate Dependence : pH and solvent polarity significantly affect reaction rates.
  • Intermediate Trapping : Use ESI-MS to detect transient intermediates (e.g., hemiaminals) .

How can computational modeling enhance the understanding of this compound’s bioactivity?

Q. Methodological Answer :

  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes or receptors) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent effects (e.g., -OH vs. -OCH₃) with antimicrobial or antioxidant activity .

What are the challenges in correlating in vitro bioassay results with in vivo efficacy for this compound?

Q. Methodological Answer :

  • Bioavailability : Assess solubility (logP = ~2.17) and metabolic stability using HPLC and liver microsome assays.
  • Toxicity Screening : Use zebrafish embryos or cell viability assays (MTT) to identify cytotoxicity thresholds .

Methodological and Reporting Considerations

How should researchers design experiments to isolate confounding variables in synthesis?

Q. Methodological Answer :

  • Factorial Design : Vary one parameter (e.g., temperature) while keeping others constant.
  • Control Groups : Include unsubstituted chromene analogs to benchmark reactivity .

What strategies are effective for identifying knowledge gaps in existing literature on chromene derivatives?

Q. Methodological Answer :

  • Systematic Reviews : Use PRISMA guidelines to screen databases (PubMed, SciFinder) for studies on chromene bioactivity or synthesis.
  • Meta-Analysis : Pool data from heterogeneous studies to identify trends (e.g., substituent effects on antioxidant capacity) .

How can spectral data be standardized for reproducibility in publications?

Q. Methodological Answer :

  • Detailed Reporting : Provide raw NMR/IR files in supplementary materials.
  • Reference Compounds : Include spectra of known analogs (e.g., 4-hydroxybenzaldehyde) for calibration .

Future Research Directions

  • Synthetic Chemistry : Explore photocatalyzed C-H activation for greener synthesis.
  • Biological Applications : Investigate synergies with antibiotics against multidrug-resistant pathogens.
  • Data Transparency : Develop open-access repositories for spectral and bioassay data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.